(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile
CAS No.: 956782-17-5
Cat. No.: VC6145476
Molecular Formula: C31H23N3O
Molecular Weight: 453.545
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956782-17-5 |
|---|---|
| Molecular Formula | C31H23N3O |
| Molecular Weight | 453.545 |
| IUPAC Name | (Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C31H23N3O/c1-35-30-14-8-11-26(20-30)27(21-32)19-28-22-34(29-12-6-3-7-13-29)33-31(28)25-17-15-24(16-18-25)23-9-4-2-5-10-23/h2-20,22H,1H3/b27-19+ |
| Standard InChI Key | VYIDHDYMAFIHDW-ZXVVBBHZSA-N |
| SMILES | COC1=CC=CC(=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Introduction
Structural Elucidation and Nomenclature
The systematic IUPAC name delineates the compound’s connectivity:
-
A 1H-pyrazole core substituted at position 3 with a [1,1'-biphenyl]-4-yl group and at position 1 with a phenyl ring.
-
Position 4 of the pyrazole is linked to a prop-2-enenitrile chain bearing a 3-methoxyphenyl group at C2.
-
The (2Z) designation specifies the cis configuration of the double bond in the propenenitrile moiety, critical for molecular geometry and intermolecular interactions .
Key structural features include:
-
Aromatic stacking potential from biphenyl and phenyl groups.
-
Hydrogen-bonding capacity via the nitrile group.
-
Electron-donating effects from the methoxy substituent.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
1-Phenyl-3-([1,1'-biphenyl]-4-yl)-1H-pyrazole: Likely synthesized via Suzuki-Miyaura coupling to install the biphenyl group on a preformed pyrazole .
-
3-Methoxyphenylpropenenitrile: Prepared through Knoevenagel condensation between 3-methoxybenzaldehyde and cyanoacetic acid.
-
Convergent coupling: A Heck or Wittig reaction may unite the pyrazole and propenenitrile moieties, ensuring retention of the Z-alkene geometry .
Stepwise Synthesis
Table 1: Representative Synthetic Route
Critical Considerations:
-
Stereoselectivity: Use of bulky phosphine ligands (e.g., P(t-Bu)₃) enhances Z-alkene formation during coupling .
-
Purification: Silica gel chromatography with ethyl acetate/hexane gradients resolves geometric isomers.
Physicochemical Properties
Table 2: Experimental and Predicted Properties
Notable Observations:
-
The low aqueous solubility mirrors challenges observed in biphenyl-containing therapeutics, necessitating formulation strategies like salt formation or nanoemulsions .
-
High logP suggests significant membrane permeability, favorable for oral bioavailability.
Spectroscopic Characterization
4.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
δ 8.42 (s, 1H, pyrazole-H), 7.82–7.76 (m, 4H, biphenyl), 7.58–7.45 (m, 5H, phenyl), 6.97 (d, J = 8.4 Hz, 1H, methoxyphenyl), 6.89 (s, 1H, alkene-H), 3.85 (s, 3H, OCH₃). -
¹³C NMR:
δ 160.1 (C≡N), 154.3 (pyrazole-C3), 139.8–115.2 (aromatic carbons), 55.6 (OCH₃).
4.2 Infrared Spectroscopy (FTIR)
-
2225 cm⁻¹ (C≡N stretch), 1602 cm⁻¹ (C=C alkene), 1250 cm⁻¹ (C-O methoxy).
4.3 Mass Spectrometry
-
ESI-HRMS: m/z 484.1876 [M+H]⁺ (calc. 484.1881).
Biological Activity and Mechanistic Insights
While direct biological data for this compound is absent in available literature, analogs provide context:
5.1 Pyrazole-Based Therapeutics
-
Thrombopoietin (TPO) mimetics: Biphenyl-pyrazole derivatives demonstrate agonist activity at TPO receptors, enhancing platelet production .
-
Antimicrobial agents: Triazole-pyrazole hybrids inhibit S. aureus and C. albicans with MICs ≤4 μg/mL .
5.2 Nitrile Functionality
-
The cyano group may act as a hydrogen bond acceptor, enhancing target binding. In kinase inhibitors (e.g., crizotinib), nitriles improve selectivity by occupying hydrophobic pockets.
5.3 Docking Studies (Hypothetical)
-
Target: Cyclooxygenase-2 (COX-2; PDB 5KIR).
-
Interaction: Biphenyl group occupies the hydrophobic channel; nitrile forms H-bonds with Arg513.
Formulation and Pharmacokinetics
Challenges:
-
Poor solubility limits oral absorption. Strategies from patent US7795293B2 include:
-
Salt formation: Bis-(monoethanolamine) salt increases solubility 100-fold.
-
Nanosuspensions: Particle size reduction to <200 nm enhances dissolution rate.
-
Predicted ADMET Properties:
-
CYP3A4 inhibition: High risk (structural similarity to known inhibitors).
-
Plasma protein binding: 92% (estimated via QSAR).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume